N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide, commonly known as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMO is a small molecule inhibitor that has been shown to target a specific protein, which makes it a promising candidate for drug development.
Mécanisme D'action
CMO works by binding to a specific protein, which inhibits its activity. This protein is involved in cell growth and division, making it an attractive target for cancer therapy. By inhibiting this protein, CMO can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CMO has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have low binding affinity for other proteins, which reduces the likelihood of off-target effects. CMO has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMO is its specificity for a particular protein, which makes it a promising candidate for drug development. However, one limitation is that it may not be effective in all types of cancer, as the target protein is not overexpressed in all types of cancer cells.
Orientations Futures
1. Further studies are needed to determine the optimal dosage and administration of CMO for therapeutic use.
2. More research is needed to determine the potential use of CMO in combination with other cancer therapies.
3. Studies are needed to determine the potential use of CMO in treating other diseases, such as neurodegenerative diseases.
4. Further studies are needed to determine the long-term effects of CMO on human health.
5. Studies are needed to determine the potential use of CMO in veterinary medicine.
Méthodes De Synthèse
The synthesis of CMO involves a multistep process that includes the reaction of 2-chlorobenzylamine with p-tolualdehyde to form an imine intermediate. The imine intermediate is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with oxalyl chloride to form the oxalamide.
Applications De Recherche Scientifique
CMO has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells by targeting a specific protein that is overexpressed in many types of cancer. CMO has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-16-6-8-17(9-7-16)20(26-10-12-29-13-11-26)15-25-22(28)21(27)24-14-18-4-2-3-5-19(18)23/h2-9,20H,10-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOWYIXEZXURGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.